N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide
Overview
Description
N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiazole ring in this compound contributes to its potential bioactivity and makes it a subject of interest in medicinal chemistry research.
Preparation Methods
The synthesis of N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide involves several steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with thioamide in the presence of a base to form the thiazole ring . The resulting intermediate is then coupled with 4-bromoacetophenone under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents and controlling reaction temperature and time .
Chemical Reactions Analysis
N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interfere with signaling pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide can be compared with other thiazole derivatives such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the thiazole ring, which may result in different biological activities.
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}acetyl)phenyl]acetamide: This compound has a similar structure but different substituents, leading to variations in bioactivity.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Another related compound with different functional groups, which may affect its chemical reactivity and biological properties.
This compound stands out due to its unique combination of the thiazole ring and dimethoxyphenyl groups, contributing to its distinct bioactivity profile.
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12(22)20-15-7-4-13(5-8-15)16-11-25-19(21-16)14-6-9-17(23-2)18(10-14)24-3/h4-11H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFKZLHNGJCNMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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